Gummiferin (dipotassium)
Description
Gummiferin dipotassium, also known as carboxyatractyloside dipotassium (CAS 33286-30-5), is a natural product and a potent inhibitor of the mitochondrial ADP/ATP carrier protein. It disrupts adenosine nucleotide transport across mitochondrial membranes, making it a critical tool in studying energy metabolism and apoptosis. Key properties include:
Properties
Molecular Formula |
C31H44K2O18S2 |
|---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1S,4S,7S,9S,10S,13S,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t16-,17-,18+,19-,20-,22+,23-,24+,25-,26+,29-,30-;;/m0../s1 |
InChI Key |
FPJGZZYAZUKPAD-HLOSWHPPSA-L |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@H]5C[C@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gummiferin (dipotassium) involves the extraction of carboxyatractyloside from plant sources, particularly from the roots of Chamaeleon gummifer . The compound is then purified and converted into its dipotassium salt form through a series of chemical reactions. The exact synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of Gummiferin (dipotassium) typically involves large-scale extraction and purification processes. The roots of Chamaeleon gummifer are harvested, and the active compound is extracted using solvents. The crude extract is then subjected to chromatographic techniques to isolate and purify Gummiferin (dipotassium) . The final product is obtained by converting the purified compound into its dipotassium salt form.
Chemical Reactions Analysis
Stability and Degradation
Gummiferin exhibits sensitivity to environmental conditions:
-
Thermal Stability : Decomposes at elevated temperatures; storage at -20°C is recommended to prevent degradation .
-
Hydrolytic Sensitivity :
| Functional Group | Reactivity | Conditions |
|---|---|---|
| Glycosidic linkage | Acid hydrolysis yields aglycone and glucose | pH < 3, elevated temp |
| Sulfate esters | Base hydrolysis releases sulfate ions | pH > 10 |
Oxidation and Reduction
-
Carboxylate Groups : Resistant to oxidation under physiological conditions.
-
Hydroxyl Groups : Potential sites for oxidation (e.g., via periodate cleavage of vicinal diols), though no specific studies are cited .
Spectroscopic Characterization
Key analytical data for reaction monitoring:
| Technique | Key Features |
|---|---|
| FT-IR | Peaks at 3400 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (S=O of sulfate) |
| NMR | δ 1.2–2.5 ppm (terpene protons), δ 5.3 ppm (anomeric proton of glucose) |
Comparative Reactivity
Gummiferin’s reactivity differs from related mitochondrial inhibitors:
| Compound | Key Functional Groups | Reactivity Highlights |
|---|---|---|
| Gummiferin (dipotassium) | Carboxylate, sulfate esters | Enhanced solubility, pH-sensitive hydrolysis |
| Atractyloside | Free carboxylic acids | Lower solubility, proton-dependent activity |
| Bongkrekic acid | Conjugated dienes, carboxylic acid | Light-sensitive, decarboxylation at high pH |
Research Gaps
-
Detailed kinetic studies on hydrolysis pathways are lacking.
-
Interactions with transition metals or enzymes remain unexplored in the literature reviewed.
Scientific Research Applications
Gummiferin (dipotassium) has a wide range of scientific research applications, including:
Mechanism of Action
Gummiferin (dipotassium) exerts its effects by inhibiting the ADP/ATP carrier in mitochondria, thereby blocking the transport of ADP and ATP across the mitochondrial membrane . This inhibition disrupts cellular energy metabolism, leading to various biological effects. The molecular targets of Gummiferin (dipotassium) include the ADP/ATP carrier proteins, and the pathways involved are primarily related to mitochondrial energy metabolism .
Comparison with Similar Compounds
Dipotassium Glycyrrhizinate (CAS 68797-35-3)
- Structure : Glycyrrhizic acid derivative with two potassium ions.
- Molecular Weight : 899.1 g/mol
- Applications : Anti-inflammatory, antiallergic, and moisturizing agent in cosmetics and pharmaceuticals.
- Solubility : Highly water-soluble; forms a solution with pH 5–6 at 1% concentration.
- Key Difference: Unlike Gummiferin, it lacks mitochondrial targeting and is non-toxic at therapeutic doses .
Clorazepate Dipotassium
- Structure : Benzodiazepine prodrug with two potassium ions.
- Applications : Anxiolytic and anticonvulsant medication.
- Regulatory Status : Requires a Drug Master File (DMF) for regulatory compliance, emphasizing its controlled pharmaceutical use.
- Key Difference : Functions via GABA receptor modulation in the central nervous system, unlike Gummiferin’s mitochondrial mechanism .
Dipotassium Phosphate (K₂HPO₄)
- Structure: Inorganic phosphate salt.
- Molecular Weight : 174.18 g/mol
- Applications : Buffering agent in food, pharmaceuticals, and industrial processes.
- Solubility : Highly water-soluble (~1600 g/L at 20°C).
- Key Difference : Lacks biological activity; primarily used for pH stabilization rather than therapeutic or research purposes .
D-Glucose-6-Phosphate Dipotassium Salt Hydrate (CAS 75672-37-6)
- Structure : Phosphorylated glucose derivative.
- Molecular Weight : 752.01 g/mol
- Applications : Substrate for enzymes like glucose-6-phosphatase in metabolic studies.
- Storage : Similar to Gummiferin, requires -20°C storage but is less toxic.
- Key Difference : Directly involved in glycolysis and gluconeogenesis pathways, unlike Gummiferin’s inhibitory role in mitochondrial transport .
Comparative Data Table
| Property | Gummiferin Dipotassium | Dipotassium Glycyrrhizinate | Clorazepate Dipotassium | Dipotassium Phosphate |
|---|---|---|---|---|
| CAS No. | 33286-30-5 | 68797-35-3 | 57109-90-7 | 7758-11-4 |
| Molecular Weight | 847 g/mol | 899.1 g/mol | 408.3 g/mol | 174.18 g/mol |
| Primary Use | Mitochondrial ADP/ATP inhibition | Anti-inflammatory/Cosmetics | Anxiolytic drug | Buffering agent |
| Solubility (Water) | 90 mg/mL | High | Moderate | 1600 g/L |
| Toxicity | High | Low | Moderate (CNS effects) | Non-toxic |
| Storage Conditions | -20°C, protected from light | Room temperature | Room temperature | Room temperature |
Mechanistic and Functional Distinctions
- Mitochondrial Targeting : Gummiferin uniquely inhibits ADP/ATP exchange, a mechanism absent in other dipotassium compounds .
- Therapeutic vs. Industrial Use : Clorazepate and glycyrrhizinate are pharmacologically active, while dipotassium phosphate is industrial .
- Toxicity Profile : Gummiferin’s high toxicity restricts it to research, whereas glycyrrhizinate is safe for topical use .
Regulatory and Stability Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Gummiferin (dipotassium), and how can purity be validated?
- Methodology :
- Synthesis : Use ion-exchange chromatography or precipitation methods to isolate dipotassium salts, as demonstrated in analogous dipotassium compound syntheses (e.g., dipotassium hydrogen phosphate in ibuprofen microspheres) .
- Purity Validation : Employ high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for structural confirmation. Thermogravimetric analysis (TGA) and nuclear magnetic resonance (NMR) spectroscopy can assess thermal stability and ionic composition .
- Reproducibility : Document reagent sources, reaction conditions (pH, temperature), and purification steps in line with IUPAC guidelines .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing Gummiferin (dipotassium)?
- Methodology :
- Structural Analysis : Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., carboxylate or phosphate groups) and X-ray diffraction (XRD) for crystallinity assessment .
- Quantitative Analysis : Inductively coupled plasma optical emission spectrometry (ICP-OES) to quantify potassium content. Pair with ion chromatography to confirm counterion stoichiometry .
Q. How should researchers design baseline experiments to evaluate Gummiferin (dipotassium)’s stability under varying conditions?
- Methodology :
- Stability Testing : Use accelerated stability studies (e.g., 40°C/75% relative humidity) per ICH guidelines. Monitor degradation via HPLC and pH measurements. Include control batches for comparison .
- Experimental Controls : Replicate conditions across multiple batches to account for environmental variability. Statistical tools like ANOVA can identify significant degradation factors .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize Gummiferin (dipotassium) synthesis conditions?
- Methodology :
- Design of Experiments (DoE) : Implement a Box-Behnken or central composite design to model interactions between variables (e.g., pH, temperature, reagent ratios). Use software like Design Expert® for predictive analysis .
- Validation : Confirm model adequacy via coefficient of determination (R² > 0.9) and lack-of-fit tests. Optimize for yield, purity, and energy efficiency .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting bioactivity results) for Gummiferin (dipotassium)?
- Methodology :
- Data Cross-Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation times). Use orthogonal methods (e.g., in vitro enzyme inhibition vs. in vivo efficacy) to confirm bioactivity .
- Error Analysis : Apply Bland-Altman plots or Grubbs’ test to identify outliers. Review confounding factors (e.g., solvent polarity, impurities) .
Q. How should researchers integrate computational modeling with experimental data to predict Gummiferin (dipotassium)’s behavior in biological systems?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions using tools like GROMACS or AMBER. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Data Alignment : Compare computational binding affinities with experimental IC50 values. Use regression analysis to refine force-field parameters .
Q. What are best practices for presenting Gummiferin (dipotassium) research data in peer-reviewed journals?
- Methodology :
- Data Transparency : Include raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
- Statistical Reporting : Provide effect sizes, confidence intervals, and p-values. Avoid selective reporting by disclosing all experimental replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
